molecular formula C16H22N2O3 B12906029 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- CAS No. 88655-21-4

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)-

Cat. No.: B12906029
CAS No.: 88655-21-4
M. Wt: 290.36 g/mol
InChI Key: ASBZNEBJXIMZPC-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a pyrimidinedione core structure, which is a six-membered ring containing two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- typically involves the following steps:

    Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and malonic acid or its derivatives under acidic or basic conditions.

    Introduction of the Butoxyphenyl Ethyl Group: The butoxyphenyl ethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrimidinedione core with a suitable alkylating agent, such as 2-(4-butoxyphenyl)ethyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkylating agents, bases like potassium carbonate, solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione: The parent compound without the butoxyphenyl ethyl group.

    1,3,5-Triazines: Compounds with a similar ring structure but containing three nitrogen atoms.

    Thiazolidinediones: Compounds with a similar dione structure but containing sulfur.

Properties

CAS No.

88655-21-4

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

1-[2-(4-butoxyphenyl)ethyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C16H22N2O3/c1-2-3-12-21-14-6-4-13(5-7-14)8-10-18-11-9-15(19)17-16(18)20/h4-7H,2-3,8-12H2,1H3,(H,17,19,20)

InChI Key

ASBZNEBJXIMZPC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCN2CCC(=O)NC2=O

Origin of Product

United States

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